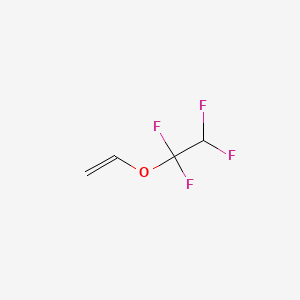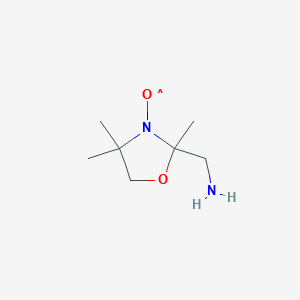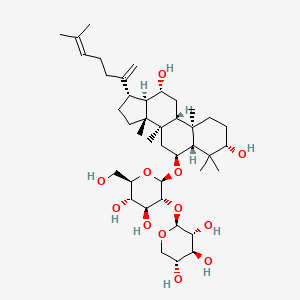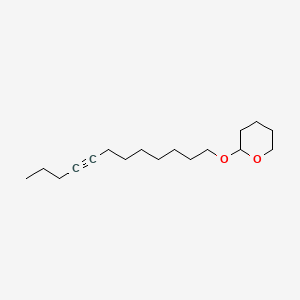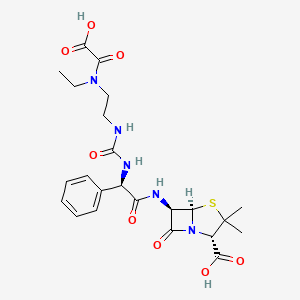![molecular formula C48H74O15 B13412766 (1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1R,4S,5’S,6R,6’R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6’-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5’,11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule. Compounds like this often have significant roles in various scientific fields, including chemistry, biology, and medicine. They may be used as intermediates in synthetic pathways, active pharmaceutical ingredients, or as tools in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and stereocenters. Common synthetic routes might include:
Cyclization reactions: to form the spiro and oxane rings.
Hydroxylation and methoxylation: steps to introduce hydroxyl and methoxy groups.
Stereoselective synthesis: to ensure the correct configuration of each stereocenter.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include:
Use of catalysts: to increase reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Researchers might use the compound to study the mechanisms of various chemical reactions.
Biology
Biochemical research: The compound could be used as a tool to study biochemical pathways and processes.
Enzyme interactions: It might be used to investigate interactions with specific enzymes.
Medicine
Drug development: The compound could serve as a lead compound or active ingredient in the development of new pharmaceuticals.
Therapeutic applications: It might have potential therapeutic effects for certain diseases or conditions.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Agriculture: It might have applications in the development of new agrochemicals.
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to specific receptors: The compound could interact with receptors on the surface of cells, triggering a biological response.
Inhibition or activation of enzymes: It might inhibit or activate specific enzymes, affecting biochemical pathways.
Modulation of gene expression: The compound could influence the expression of certain genes, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
(1R,4S,5’S,6R,6’R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6’-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5’,11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one: This compound is structurally similar and may have similar properties and applications.
Other spiro compounds: These compounds share the spiro ring system and may have similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of the compound lies in its specific configuration and functional groups, which determine its chemical reactivity and biological activity
特性
分子式 |
C48H74O15 |
|---|---|
分子量 |
891.1 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,18,25-26,28-30,33-45,49-51,53H,10,15-17,19-24H2,1-9H3/b12-11-,27-14-,32-13-/t25-,26+,28+,29+,30+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43-,44+,45-,47-,48-/m1/s1 |
InChIキー |
BGNKRIUWJKFMAF-YWBWXCMNSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)CO)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)CO)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



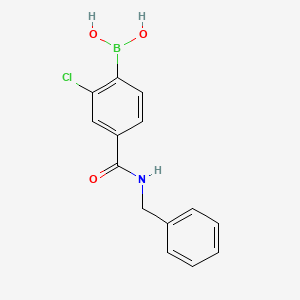
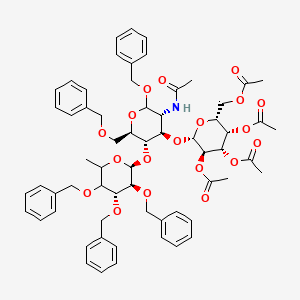
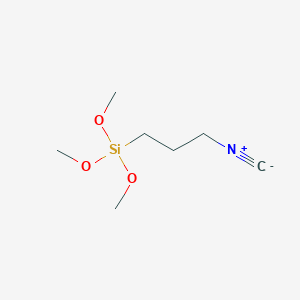
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
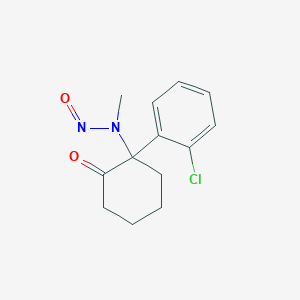
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)

